molecular formula C26H20N4O6 B2812196 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-30-1

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Número de catálogo B2812196
Número CAS: 1207032-30-1
Peso molecular: 484.468
Clave InChI: IBFBSBWSEWWRCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O6 and its molecular weight is 484.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Synthesis and Antitumor Activity : Maftei et al. (2013) discussed the synthesis of novel 1,2,4-oxadiazole natural product analogs, focusing on their antitumor activity. They synthesized compounds starting from aniline and evaluated their antitumor efficacy against a panel of 11 cell lines, noting significant potency in one of the analogs with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

  • Spectral Characterization and Novel Derivatives Synthesis : Mahmoud et al. (2012) focused on synthesizing and spectrally characterizing various derivatives of phthalazinone. They synthesized a series of derivatives through the reaction of readily obtainable starting materials with different electrophilic reagents (Mahmoud et al., 2012).

  • Antimicrobial Activity : Gupta et al. (2008) synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones and screened them for antibacterial and antifungal activities. The study revealed that the presence of a styryl moiety marginally increased the biological activity, exhibiting better antibacterial than antifungal activities (Gupta et al., 2008).

  • Anticancer Evaluation : Salahuddin et al. (2014) synthesized novel 2,5-disubstituted 1,3,4-oxadiazole analogs and evaluated their anticancer activities. The study identified compounds with significant growth inhibition effects on a panel of 60 cell lines, indicating the potential of these compounds in cancer therapeutics (Salahuddin et al., 2014).

  • Novel Synthetic Pathways : Mrkvička et al. (2010) and Tkachuk et al. (2020) described novel synthetic pathways and reactions for derivatives of quinazoline-2,4-dione and 1,2,4-oxadiazole, focusing on obtaining high yields and exploring the structural versatility of these compounds (Mrkvička et al., 2010), (Tkachuk et al., 2020).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is synthesized from 7-hydroxyquinazoline-2,4(1H,3H)-dione and 1,3-benzodioxole. The second intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized from 3-ethoxybenzohydrazide and ethyl chloroformate. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "7-hydroxyquinazoline-2,4(1H,3H)-dione", "1,3-benzodioxole", "3-ethoxybenzohydrazide", "ethyl chloroformate", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione:", "- 7-hydroxyquinazoline-2,4(1H,3H)-dione is reacted with 1,3-benzodioxole in the presence of a Lewis acid catalyst to form 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine:", "- 3-ethoxybenzohydrazide is reacted with ethyl chloroformate in the presence of a base to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-carbonyl chloride.", "- The resulting carbonyl chloride is then reacted with ammonia to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine.", "Coupling of intermediates:", "- 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione and 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine are coupled using standard peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione." ] }

Número CAS

1207032-30-1

Fórmula molecular

C26H20N4O6

Peso molecular

484.468

Nombre IUPAC

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O6/c1-2-33-18-5-3-4-16(11-18)23-28-24(36-29-23)17-7-8-19-20(12-17)27-26(32)30(25(19)31)13-15-6-9-21-22(10-15)35-14-34-21/h3-12H,2,13-14H2,1H3,(H,27,32)

Clave InChI

IBFBSBWSEWWRCP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.